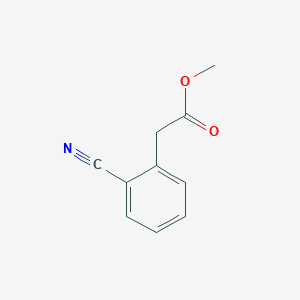
3-(Trifluormethylthio)anilin
Übersicht
Beschreibung
3-(Trifluoromethylthio)aniline is an organic compound with the molecular formula CF₃SC₆H₄NH₂. It is a derivative of aniline, where the hydrogen atom in the para position relative to the amino group is replaced by a trifluoromethylthio group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethylthio)aniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those requiring trifluoromethylthio groups for enhanced efficacy.
Material Science: It is employed in the synthesis of materials with specific electronic and optical properties.
Agrochemicals: The compound is used in the production of pesticides and herbicides.
Wirkmechanismus
Target of Action
3-(Trifluoromethylthio)aniline is primarily used as an intermediate in organic synthesis
Mode of Action
It is involved in the regioselective friedel-crafts alkylation in hexafluoroacetone sesquihydrate . This suggests that it may act by donating an electron pair to form a covalent bond during the alkylation process.
Action Environment
The action, efficacy, and stability of 3-(Trifluoromethylthio)aniline can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals in the reaction environment. For instance, its boiling point is 221°C , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures.
Biochemische Analyse
Biochemical Properties
3-(Trifluoromethylthio)aniline plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of complex organic molecules. The trifluoromethylthio group in 3-(Trifluoromethylthio)aniline can influence the enzyme’s active site, leading to changes in the enzyme’s activity and specificity. Additionally, this compound can form non-covalent interactions with proteins, affecting their conformation and function .
Cellular Effects
3-(Trifluoromethylthio)aniline has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, 3-(Trifluoromethylthio)aniline can modulate the activity of kinases and phosphatases, which are crucial for signal transduction. This compound can also impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of 3-(Trifluoromethylthio)aniline involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, 3-(Trifluoromethylthio)aniline can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethylthio)aniline can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to strong oxidizing agents or bases. Long-term exposure to 3-(Trifluoromethylthio)aniline can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethylthio)aniline vary with different dosages in animal models. At low doses, this compound can have minimal or no adverse effects, while at higher doses, it can exhibit toxic effects. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological functions. High doses of 3-(Trifluoromethylthio)aniline can cause toxicity, including liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
3-(Trifluoromethylthio)aniline is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in changes in metabolic flux and metabolite levels. The compound can also influence the activity of enzymes involved in detoxification processes, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 3-(Trifluoromethylthio)aniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, 3-(Trifluoromethylthio)aniline can bind to plasma proteins, facilitating its transport through the bloodstream and its distribution to various tissues .
Subcellular Localization
The subcellular localization of 3-(Trifluoromethylthio)aniline is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects. The localization of 3-(Trifluoromethylthio)aniline can influence its activity and function, as it can interact with different biomolecules within these compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethylthio)aniline typically involves the introduction of the trifluoromethylthio group into an aniline derivative. One common method is the reaction of aniline with trifluoromethylthiolating agents under controlled conditions. For instance, the reaction can be carried out using trifluoromethylthiolating reagents such as trifluoromethylsulfenyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of 3-(Trifluoromethylthio)aniline often employs scalable methods that ensure high yield and purity. One such method involves the use of flow chemistry techniques, which allow for continuous production and better control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Trifluoromethylthio)aniline undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Friedel-Crafts Alkylation: It can undergo regioselective Friedel-Crafts alkylation in the presence of hexafluoroacetone sesquihydrate.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Friedel-Crafts alkylation can yield alkylated aniline derivatives .
Vergleich Mit ähnlichen Verbindungen
3-(Trifluoromethyl)aniline: Similar structure but lacks the sulfur atom in the trifluoromethyl group.
4-(Trifluoromethylthio)aniline: Positional isomer with the trifluoromethylthio group in the para position.
3-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of trifluoromethylthio.
Uniqueness: 3-(Trifluoromethylthio)aniline is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .
Eigenschaften
IUPAC Name |
3-(trifluoromethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENPAKQJZNDKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073171 | |
| Record name | Benzeneamine, 3-[(trifluoromethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-68-6 | |
| Record name | 3-[(Trifluoromethyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((Trifluoromethyl)thio)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneamine, 3-[(trifluoromethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(trifluoromethyl)thio]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)


![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)







